molecular formula C18H18O6 B1246878 Ficusal

Ficusal

Cat. No.: B1246878
M. Wt: 330.3 g/mol
InChI Key: FHRVWMUANLCTEE-DYVFJYSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ficusal is a high-purity phytochemical compound isolated from the Ficus genus, intended for use as a reference standard in biomedical and pharmacological research. This reagent is provided for research use only and is not intended for diagnostic or therapeutic applications. Preliminary investigations into related Ficus extracts suggest this compound may exhibit significant antioxidant activity , potentially acting as a free radical scavenger, which can be utilized in studies of oxidative stress . Its research value also includes potential anti-enzymatic properties . Studies on analogous compounds indicate possible inhibition of key enzymes like α-amylase and α-glucosidase, making it a candidate for investigating metabolic disorders . Furthermore, early-stage research on extracts from related species has shown cytotoxic activity against certain cancer cell lines , such as cervical adenocarcinoma and colon cancer, suggesting its utility in exploratory oncology research . Researchers can employ this compound to probe its precise mechanism of action and further validate its bioactivity in these areas.

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C18H18O6/c1-22-15-7-11(3-4-14(15)21)17-13(9-20)12-5-10(8-19)6-16(23-2)18(12)24-17/h3-8,13,17,20-21H,9H2,1-2H3/t13-,17+/m1/s1

InChI Key

FHRVWMUANLCTEE-DYVFJYSZSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)C=O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=O

Synonyms

ficusal

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Ficusal exhibits a range of pharmacological activities that make it a subject of interest in medicinal research. These properties include:

  • Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. A study emphasized the potential of Ficus species, including those containing this compound, in managing oxidative stress through their bioactive compounds .
  • Antimicrobial Effects : Research indicates that extracts from Ficus species demonstrate antimicrobial activity against various pathogens. For instance, Ficus religiosa exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may contribute to these effects .
  • Anti-inflammatory and Analgesic Properties : Studies have reported that compounds from the Ficus genus can alleviate inflammation and pain. This is particularly relevant in developing treatments for chronic inflammatory conditions .
  • Neuroprotective Effects : Recent findings suggest that this compound may offer neuroprotective benefits by modulating pathways involved in neurodegeneration. This includes the activation of antioxidant pathways and inhibition of apoptotic signaling .

Antioxidant Potential

A critical review highlighted the antioxidant potential of various Ficus species, supporting their inclusion in health policies aimed at managing oxidative stress. The study provides a foundation for further research into the antioxidant domain of this compound and its derivatives .

Antimicrobial Research

In a comprehensive review of the Ficus genus, researchers compiled data from numerous studies demonstrating the antimicrobial efficacy of Ficus extracts. Notably, extracts from Ficus religiosa were effective against several bacterial strains, reinforcing the potential application of this compound in developing new antimicrobial agents .

Neuroprotective Mechanisms

A study exploring the neuroprotective effects of sacred Ficus species found that certain bioactive compounds could improve cognitive functions and reduce neuroinflammation. This research underscores the therapeutic potential of this compound in treating neurodegenerative diseases .

Data Tables

Application Area Properties Source Studies
Antioxidant ActivityReduces oxidative stressGaur et al., 2024
Antimicrobial EffectsEffective against multiple pathogensMousa et al., 2024
Anti-inflammatoryAlleviates chronic inflammationPubMed Review, 2021
NeuroprotectiveModulates neurodegeneration pathwaysMechanistic Insights Study, 2022

Preparation Methods

Source Material and Pretreatment

This compound is naturally occurring in hazelnut shells, a byproduct of the food industry. The shells are typically dried at 40–50°C for 48 hours to reduce moisture content, then ground to a particle size of 0.5–1.0 mm to maximize surface area for solvent interaction.

Solvent Extraction and Fractionation

The primary extraction involves polar solvents due to this compound’s phenolic nature. A standardized protocol uses 70% ethanol (v/v) at a 1:10 solid-to-solvent ratio, with agitation at 150 rpm for 2 hours at 60°C. Post-filtration, the crude extract is concentrated under reduced pressure (40°C, 0.1 bar) and fractionated via liquid-liquid partitioning:

  • Ethyl acetate fraction : Enriches low-polarity phenolics, including this compound.

  • Aqueous fraction : Retains higher-polarity compounds.

Chromatographic Purification

Final isolation employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (250 × 4.6 mm, 5 μm). Elution uses a gradient of 0.1% formic acid in water (A) and acetonitrile (B):

Time (min)% BFlow Rate (mL/min)
0101.0
30501.0
351001.0

Fractions collected at 22–24 minutes exhibit this compound purity >95%, as confirmed by UV-Vis at 280 nm.

Synthetic Routes to this compound

Diels-Alder Cycloaddition Strategy

Patent literature describes a scalable synthesis via [4+2] cycloaddition between bisfuranic precursors and dienophiles.

Bisfuranic Precursor Preparation

Furfuryl alcohol dimerization under acidic conditions (H2SO4, 0.5 M, 80°C, 4 h) yields 2,2'-difurylpropane, a key intermediate.

Reaction with Dienophiles

The dienophile dimethyl acetylenedicarboxylate (2.1 mL, 1.2 equiv) reacts with 2,2'-difurylpropane (1 g) at 110°C for 2 hours, followed by 150°C for 30 minutes under inert atmosphere. The crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate 3:1) to yield this compound as a light yellow gum (88% yield).

Microwave-Assisted Optimization

Alternative conditions using microwave irradiation (190°C, 1 h) in N-methyl-2-pyrrolidone (NMP) with Cu2O/phenanthroline catalysis reduce reaction time by 50% while maintaining yield.

Comparative Analysis of Preparation Methods

ParameterNatural ExtractionSynthetic Route
Yield 0.02–0.05% (w/w)75–88%
Purity >95% (post-HPLC)90–95% (post-chromatography)
Time 72–96 hours3–5 hours
Scalability Limited by plant biomassKilogram-scale feasible
Cost High (solvent consumption)Moderate (catalyst reuse)

Structural Characterization and Validation

Spectroscopic Profiling

  • 1H NMR (400 MHz, CDCl3) : δ 6.78 (d, J = 8.4 Hz, 2H, aromatic), δ 5.32 (s, 1H, methine), δ 3.87 (s, 6H, methoxy).

  • HPLC-MS (ESI+) : m/z 329.1 [M+H]+, consistent with molecular formula C18H16O6.

Purity Assessment

Quantitative analysis via diode-array detection (DAD) at 280 nm confirms minimal co-eluting peaks, with interbatch variability <2% .

Q & A

How can researchers formulate a focused research question on Ficusal’s pharmacological properties?

Category: Basic
Answer:
A well-structured research question should align with the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • “How does this compound (intervention) modulate inflammatory pathways (outcome) in murine models (population) compared to standard NSAIDs (comparison) over a 28-day exposure period (time)?”
    This approach ensures specificity, testability, and alignment with existing literature gaps . Preliminary literature reviews should prioritize recent studies to identify under-explored mechanisms or contradictory findings .

What experimental design considerations are critical for synthesizing and characterizing this compound?

Category: Basic
Answer:
Key considerations include:

  • Reproducibility: Document synthesis protocols (e.g., solvent systems, reaction temperatures) in detail, adhering to guidelines for reporting new compounds (e.g., NMR purity >95%, HRMS data) .
  • Controls: Include positive/negative controls (e.g., known inhibitors) to validate assay specificity.
  • Blinding: Use double-blinding in biological assays to minimize bias .
    For novel derivatives, provide full spectroscopic characterization and comparative data with structurally related compounds .

How should researchers address contradictions in spectroscopic data during this compound’s structural elucidation?

Category: Advanced
Answer:
Contradictions (e.g., conflicting NMR or X-ray crystallography results) require:

  • Iterative validation: Repeat experiments under standardized conditions to rule out technical variability.
  • Multi-method corroboration: Cross-validate using complementary techniques (e.g., FTIR for functional groups, computational docking for stereochemical alignment) .
  • Peer consultation: Engage crystallography or spectroscopy experts to re-examine data interpretation . Document discrepancies transparently in supplementary materials .

What strategies optimize purification methods for this compound using computational modeling?

Category: Advanced
Answer:
Advanced approaches include:

  • Molecular dynamics simulations: Predict solubility profiles and crystallization conditions based on this compound’s Hansen solubility parameters.
  • Machine learning: Train models on existing solubility datasets of analogous compounds to recommend solvent systems .
  • Hybrid validation: Combine computational predictions with small-scale experimental trials (e.g., HPLC-MS purity checks) .

How to conduct a systematic literature review on this compound’s mechanisms of action?

Category: Basic
Answer:

  • Database selection: Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., “this compound AND (anti-inflammatory OR apoptosis)”).
  • Inclusion/exclusion criteria: Filter studies by assay type (e.g., in vitro vs. in vivo), dosage ranges, and statistical rigor.
  • Gap analysis: Tabulate conflicting results (e.g., IC50 variability across cell lines) to identify under-studied pathways .

How to ensure ethical compliance in this compound’s in vivo toxicity studies?

Category: Advanced
Answer:

  • IACUC protocols: Adhere to the “3Rs” (Replacement, Reduction, Refinement) for animal welfare.
  • Dose justification: Base initial doses on in silico LD50 predictions and subchronic pilot studies .
  • Data transparency: Report attrition rates, adverse events, and euthanasia criteria in supplementary materials .

What interdisciplinary approaches enhance this compound’s therapeutic profiling?

Category: Advanced
Answer:

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling: Integrate metabolomics data (e.g., hepatic clearance rates) with efficacy outcomes .
  • Collaborative frameworks: Partner with computational chemists for QSAR analysis and clinicians for translational relevance .
  • Ethnopharmacology: Investigate traditional uses of this compound’s source plant to identify novel bioactivities .

How to validate analytical methods for quantifying this compound in biological matrices?

Category: Basic
Answer:
Follow ICH Q2(R1) guidelines for method validation:

  • Linearity: Test across 50–150% of expected concentration ranges.
  • Recovery rates: Spike this compound into plasma/serum to assess extraction efficiency (>80% acceptable).
  • Stability: Evaluate freeze-thaw cycles and long-term storage conditions .

How to resolve cross-species metabolic pathway discrepancies for this compound?

Category: Advanced
Answer:

  • Comparative metabolomics: Use LC-HRMS to map species-specific metabolites (e.g., murine vs. human liver microsomes).
  • Enzyme inhibition assays: Test CYP450 isoform interactions to explain variability .
  • Iterative hypothesis testing: Refine metabolic models based on in vitro-in vivo extrapolation (IVIVE) data .

What are the key elements for reporting this compound’s experimental procedures in publications?

Category: Basic
Answer:

  • Materials: Specify suppliers, purity grades, and batch numbers for reagents.
  • Instrumentation: Detail model numbers, software versions, and calibration protocols.
  • Data deposition: Upload raw spectral data to repositories (e.g., ChemSpider) and cite accession numbers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ficusal
Reactant of Route 2
Ficusal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.